![molecular formula C24H30O5 B4290066 7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4290066.png)
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one
Descripción general
Descripción
7-[(11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dien-1-yl)oxy]-2H-chromen-2-one is a chemical compound that belongs to the class of flavonoids. It is also known as naringenin chalcone, and it is present in several plants, including citrus fruits, tomatoes, and grapefruits. This compound has attracted the attention of researchers due to its potential pharmacological properties.
Mecanismo De Acción
The mechanism of action of naringenin chalcone is not fully understood. However, it has been suggested that its antioxidant activity is due to its ability to scavenge free radicals and to inhibit lipid peroxidation. Moreover, it has been proposed that its anti-inflammatory activity is related to its ability to inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Naringenin chalcone has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in animal models of inflammation. Moreover, it has been shown to improve glucose metabolism in obese mice and to reduce the accumulation of fat in the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using naringenin chalcone in lab experiments is its availability. It can be easily synthesized and purified, and it is relatively inexpensive. Moreover, it has been found to be safe and well-tolerated in animal studies. However, one of the limitations of using naringenin chalcone is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the research on naringenin chalcone. One of the areas of interest is its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Moreover, its anticancer activity is also an area of active research. Further studies are needed to elucidate its mechanism of action and to determine its potential therapeutic applications.
Conclusion:
In conclusion, naringenin chalcone is a chemical compound that has attracted the attention of researchers due to its potential pharmacological properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities, and it has a protective effect on the liver and improves glucose metabolism. Its availability, safety, and low cost make it a promising compound for further research.
Aplicaciones Científicas De Investigación
Naringenin chalcone has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. Moreover, it has been found to have a protective effect on the liver and to improve glucose metabolism.
Propiedades
IUPAC Name |
7-[(2E)-11-hydroxy-3,7,11-trimethyl-10-oxododeca-2,6-dienoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-17(8-12-22(25)24(3,4)27)6-5-7-18(2)14-15-28-20-11-9-19-10-13-23(26)29-21(19)16-20/h6,9-11,13-14,16,27H,5,7-8,12,15H2,1-4H3/b17-6?,18-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFSLEXCTRWIIO-VAAVBSETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)CCC(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)CCC(=O)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


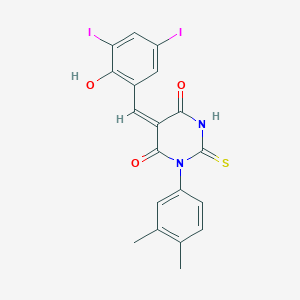

![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290004.png)
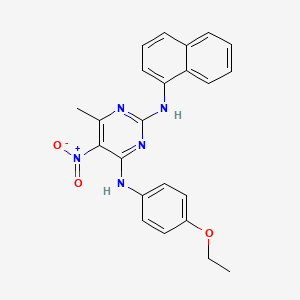
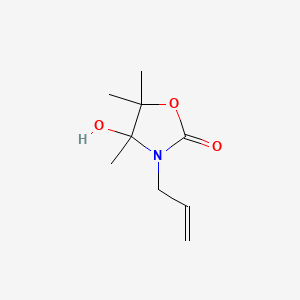

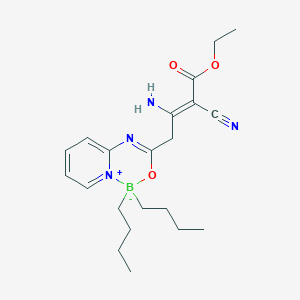
![N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitro-2-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B4290025.png)
![2-amino-4-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290046.png)
![2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile](/img/structure/B4290057.png)
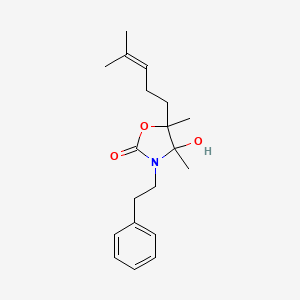
![1,3-dimethyl-6-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione](/img/structure/B4290079.png)
![5-aminospiro[4-azatricyclo[5.2.2.0~2,6~]undeca-4,8-diene-3,2'-[1,3]dioxolane]-2,6-dicarbonitrile](/img/structure/B4290100.png)
![N-[4-(aminosulfonyl)phenyl]-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)thio]butanamide](/img/structure/B4290102.png)
